2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is a compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features a benzyloxycarbonyl protecting group attached to the amino group .
Preparation Methods
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid typically involves the protection of the amino group of 3-methylphenylalanine with a benzyloxycarbonyl (Cbz) group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or tetrahydrofuran . The industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and function .
Comparison with Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:
3-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Another similar compound with the methyl group in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-(3-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-5-9-15(10-13)11-16(17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMXKMHEYVYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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